![molecular formula C18H24O3SSi B12615712 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol CAS No. 918422-58-9](/img/structure/B12615712.png)
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol is an organic compound that features both sulfonyl and silyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable butanol derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with dimethyl(phenyl)silane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The silyl group can enhance the compound’s stability and facilitate its incorporation into larger molecular structures .
類似化合物との比較
Similar Compounds
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-2-ol: Similar structure but with a different position of the hydroxyl group.
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol lies in its combination of sulfonyl and silyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
918422-58-9 |
|---|---|
分子式 |
C18H24O3SSi |
分子量 |
348.5 g/mol |
IUPAC名 |
4-(benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol |
InChI |
InChI=1S/C18H24O3SSi/c1-23(2,17-11-7-4-8-12-17)18(15-19)13-14-22(20,21)16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3 |
InChIキー |
PCQBVBAALXTMQR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)C(CCS(=O)(=O)C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


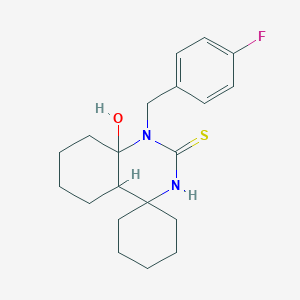
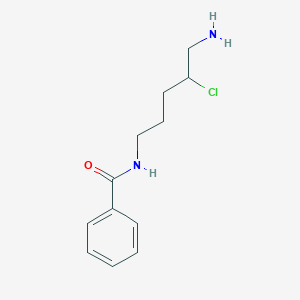
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
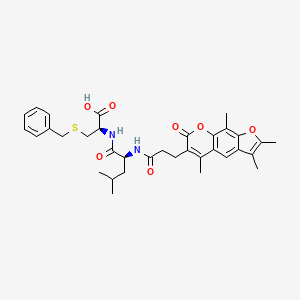
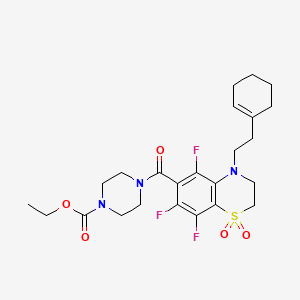
![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
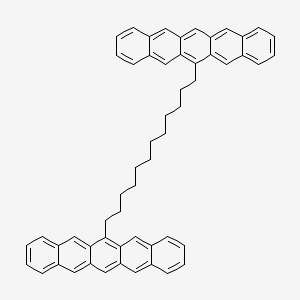
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)
